molecular formula C18H19N5O2S B2410373 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one CAS No. 2097922-22-8

1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one

Cat. No. B2410373
CAS RN: 2097922-22-8
M. Wt: 369.44
InChI Key: PYCHBJJAWGWGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is substituted with a methyl group at the 5-position .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one, an intermediate of the antiviral drug Triazid®, was optimized by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Various conditions were studied, including reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives . The most preferable conditions were found to be pure supercritical CO2 in the presence of acetic acid or ZnCl2 at a temperature of 150-190 °C .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a fused ring system containing three nitrogen atoms and two carbon atoms in the triazole ring, and four carbon atoms and two nitrogen atoms in the pyrimidine ring . This core is substituted with a methyl group at the 5-position .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine core of the molecule is known to participate in various chemical reactions. It has been used as a versatile tool in drug design, with potential applications in cancer and parasitic diseases .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is synthesized using a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. Its structure is characterized by X-ray single crystal diffraction and various spectroscopic techniques, with geometrical parameters and spectral data compared with those from DFT geometry optimization (Lahmidi et al., 2019).

Synthesis and Antimicrobial Evaluation

  • Derivatives of this compound, specifically thiazolopyrimidines, have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. Some tested compounds show promising activity (El-Bendary et al., 1998).

Medicinal Chemistry Applications

  • Pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, including this compound, have been investigated for their analgesic and anti-inflammatory activities. They have shown notable effectiveness in vivo, with specific derivatives demonstrating significant analgesic and anti-inflammatory effects (Shaaban et al., 2008).

Synthesis in Supercritical Carbon Dioxide

  • The compound has been obtained by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide, showcasing an environmentally friendly approach to its synthesis (Baklykov et al., 2019).

Parallel Synthesis Techniques

  • Its derivatives have been prepared using a solution-phase parallel synthetic method. This approach includes aza-Wittig reaction and subsequent reactions with various amine and alcohols, demonstrating an efficient method for producing these derivatives (Sun et al., 2011).

Pharmaceutical Applications

  • Research indicates that these compounds, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been active as mediator release inhibitors and considered for development as potential antiasthma agents (Medwid et al., 1990).

properties

IUPAC Name

1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-9-17(23-18(21-13)19-12-20-23)25-14-10-22(11-14)16(24)7-8-26-15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHBJJAWGWGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.